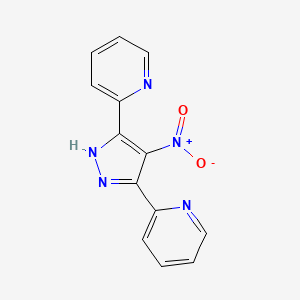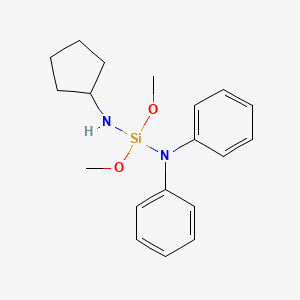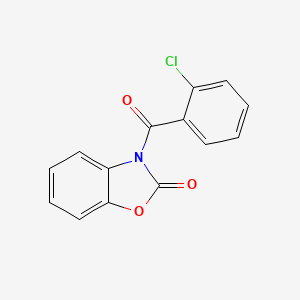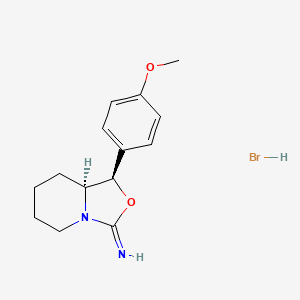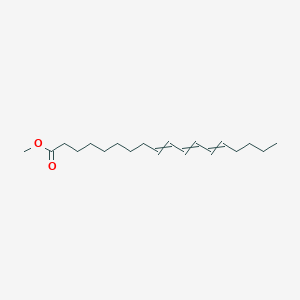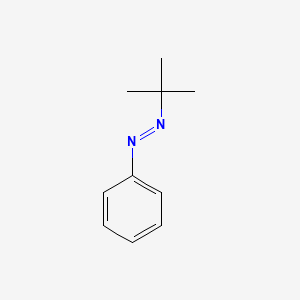
Diazene, tert-butyl-phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, tert-butyl-phenyl, also known as tert-butylphenyldiazene, is an organic compound with the molecular formula C10H14N2. It belongs to the class of diazo compounds, which are characterized by the presence of two linked nitrogen atoms at the terminal position. This compound, is notable for its applications in organic synthesis and its unique chemical properties .
Preparation Methods
The synthesis of diazene, tert-butyl-phenyl, can be achieved through several methods. One common approach involves the reaction of tert-butylamine with nitrous acid to form the corresponding diazonium salt, which is then coupled with a phenyl group to yield the desired compound . Another method involves the diazo transfer reaction, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diazene, tert-butyl-phenyl, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to the corresponding nitroso compound using oxidizing agents such as hydrogen peroxide . Reduction reactions typically involve the use of reducing agents like sodium borohydride to yield the corresponding amine . Substitution reactions often occur under mild conditions, with common reagents including halogens and organometallic compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diazene, tert-butyl-phenyl, has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds . In biology, it has been studied for its potential as a bioactive compound with antimicrobial and anticancer properties . In medicine, it is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with diazo functionalities . In industry, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of diazene, tert-butyl-phenyl, involves its ability to act as an electrophile in various chemical reactions. The diazo group can undergo nucleophilic attack, leading to the formation of new chemical bonds . The molecular targets and pathways involved in its action depend on the specific reaction and the nature of the nucleophile. For example, in the presence of Lewis acids, this compound, can form diazene compounds through the reaction with di-tert-butyl diazo diesters .
Comparison with Similar Compounds
Diazene, tert-butyl-phenyl, can be compared with other diazo compounds such as diazomethane and ethyl diazoacetate. Unlike diazomethane, which is highly explosive, this compound, is relatively stable under standard conditions . Compared to ethyl diazoacetate, this compound, has a bulkier tert-butyl group, which can influence its reactivity and steric properties . Other similar compounds include diazirines and diazonium compounds, which share the diazo moiety but differ in their overall structure and reactivity .
Properties
CAS No. |
34000-48-1 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
tert-butyl(phenyl)diazene |
InChI |
InChI=1S/C10H14N2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
LDIGAIASAKXTON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
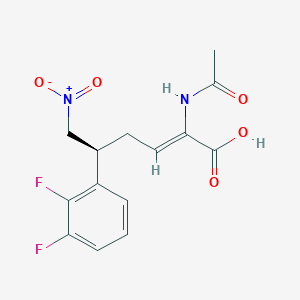

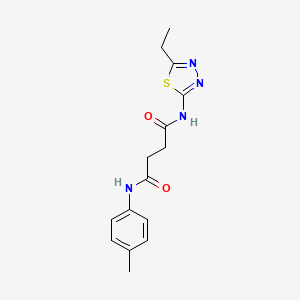
![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)
